(4-Bromopyridin-3-yl)methanol
Overview
Description
“(4-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Molecular Structure Analysis
The molecular structure of “(4-Bromopyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . This indicates that the molecule consists of a bromopyridinyl group attached to a methanol group.Physical And Chemical Properties Analysis
“(4-Bromopyridin-3-yl)methanol” appears as a white to pale reddish yellow to orange to brown solid or liquid . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the search results.Scientific Research Applications
1. Synthesis and Structural Analysis:
- (4-Bromopyridin-3-yl)methanol is used in the synthesis of complex compounds. For example, it plays a role in the synthesis of polymorphic and isomeric nickel(II)thiocyanate coordination compounds, which have interesting properties and potential applications in materials science (Krebs, Ceglarska, & Näther, 2021).
2. Catalysis and Organic Transformations:
- This compound is involved in the environmentally benign synthesis of benzylpiperidines. Its role in temperature-programmed deoxygenation and heteroaromatic ring saturation is crucial in these syntheses (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).
3. Formation of Metal Complexes:
- It is used in the preparation of various metal complexes, which have implications in coordination chemistry and potential applications in catalysis (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).
4. Asymmetric Synthesis:
- (4-Bromopyridin-3-yl)methanol is utilized in the asymmetric synthesis of certain compounds, demonstrating its importance in creating molecules with specific chiral properties (Durán-Galván & Connell, 2010).
5. Mimicking Metal Binding Sites:
- Research has shown its use in preparing compounds that mimic the metal binding site of enzymes like carbonic anhydrase. This has implications for understanding and potentially manipulating enzyme activity (Hannon, Mayers, & Taylor, 1998).
6. Supramolecular Chemistry:
- It's also involved in the formation of supramolecular architectures in certain copper(II) complexes. This area of research is significant for developing new materials and understanding molecular interactions (Suksangpanya et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(4-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBVCLSZAYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331088 | |
Record name | (4-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromopyridin-3-yl)methanol | |
CAS RN |
197007-87-7 | |
Record name | (4-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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